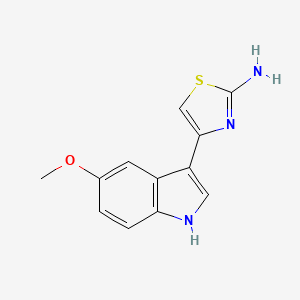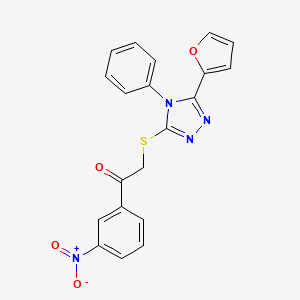![molecular formula C16H10Cl2N2O2S2 B2805578 5-chloro-N-[3-(5-chlorothiophene-2-amido)phenyl]thiophene-2-carboxamide CAS No. 476357-03-6](/img/structure/B2805578.png)
5-chloro-N-[3-(5-chlorothiophene-2-amido)phenyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-[3-(5-chlorothiophene-2-amido)phenyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which makes them highly reactive and useful in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[3-(5-chlorothiophene-2-amido)phenyl]thiophene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chlorothiophene-2-carbonyl chloride and 3-amino-phenylthiophene-2-carboxamide.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 5-chlorothiophene-2-carbonyl chloride is added dropwise to a solution of 3-amino-phenylthiophene-2-carboxamide in an appropriate solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms can be replaced by other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or thiol-substituted thiophene derivatives.
Scientific Research Applications
5-chloro-N-[3-(5-chlorothiophene-2-amido)phenyl]thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antithrombotic agent and its ability to inhibit specific enzymes involved in blood coagulation.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It serves as a building block in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-N-[3-(5-chlorothiophene-2-amido)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Factor Xa, an enzyme crucial for blood coagulation. By binding to the active site of Factor Xa, the compound prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots.
Comparison with Similar Compounds
Similar Compounds
Rivaroxaban: A well-known Factor Xa inhibitor with a similar thiophene-based structure.
Apixaban: Another anticoagulant that targets Factor Xa but has a different chemical structure.
Edoxaban: A direct Factor Xa inhibitor with a unique chemical composition compared to the compound .
Uniqueness
5-chloro-N-[3-(5-chlorothiophene-2-amido)phenyl]thiophene-2-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its dual chlorine substitution enhances its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
5-chloro-N-[3-[(5-chlorothiophene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2S2/c17-13-6-4-11(23-13)15(21)19-9-2-1-3-10(8-9)20-16(22)12-5-7-14(18)24-12/h1-8H,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYELEAQSBZWRMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(S2)Cl)NC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Benzylcyclobutyl)methyl]oxirane-2-carboxamide](/img/structure/B2805496.png)
![N-({[2,4'-bipyridine]-4-yl}methyl)-3-methylbenzene-1-sulfonamide](/img/structure/B2805499.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2805500.png)
![1-Phenyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butane-1,4-dione](/img/structure/B2805501.png)
![4-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine](/img/structure/B2805502.png)
![4-Fluoro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2805503.png)




![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2805514.png)
![6-Bromo-3-fluoro-N-[phenyl(2H-tetrazol-5-yl)methyl]pyridine-2-carboxamide](/img/structure/B2805515.png)

